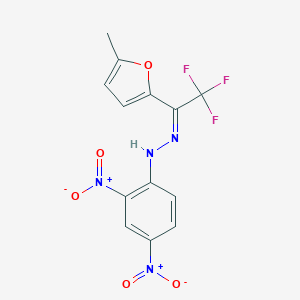
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid” is a biochemical compound with the molecular formula C9H11NO2S . It’s used for proteomics research .
Synthesis Analysis
The synthesis of pyridine-containing compounds can be challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C9H11NO2S . The molecular weight of this compound is 197.25 .Chemical Reactions Analysis
The chemical reactions involving 2-pyridyl derivatives can be challenging. This is particularly true for cross-coupling reactions, where 2-pyridyl organometallics are capricious coupling partners and 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.25 . More detailed properties such as melting point, boiling point, density, and others are not specified in the available resources.Applications De Recherche Scientifique
Synthesis of Functionalized Pyridines : This compound plays a role in the synthesis of functionalized pyridines. One study demonstrated its use in forming new Cl-substituted pyridines, showcasing its potential in creating various pyridine derivatives for multiple applications (Schmidt, Mordhorst, & Nieger, 2006).
Protecting Group for Carboxylic Acids : It has been used as a protecting group for methacrylic acid, illustrating its utility in polymer chemistry. The compound can be selectively removed after polymerization, either chemically under alkaline conditions or thermally, highlighting its versatility in materials science (Elladiou & Patrickios, 2012).
Crystal Structure Analysis : The compound has been analyzed for its crystal structure properties. One study investigated its crystal structure, revealing insights into the molecular interactions and bonding characteristics (Di, 2010).
Catalysis in Hydrogenation Reactions : It has been utilized in catalytic transfer hydrogenation of carbonyl compounds in water, demonstrating its role in facilitating chemical reactions, which is crucial in synthetic chemistry (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Formation of Cocrystals : The compound has contributed to the formation of ternary cocrystals, highlighting its significance in the study of molecular structures and interactions (Wzgarda-Raj, Książkiewicz, & Palusiak, 2021).
Synthesis of Hydrogels : It is used in the synthesis of polyampholyte hydrogels from double-cationic hydrogels. This illustrates its application in creating materials that respond to environmental changes like pH, which is important in biomedical and environmental applications (Pafiti, Elladiou, & Patrickios, 2014).
Anticorrosive Properties : This compound has been studied for its anticorrosive properties on mild steel in acidic mediums, showing its potential in protecting materials from corrosion (Zhang, Li, Wang, Liu, Gu, & Wu, 2018).
Orientations Futures
The future directions for “2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid” and similar compounds could involve further exploration of their potential biological activities. For instance, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . Therefore, these compounds might be developed into novel drugs in the future .
Propriétés
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMQKHBWDSVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390727.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![3-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390729.png)
![4-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390732.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B390734.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390736.png)
![2,6-bis({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B390737.png)



![2-(2,4-Dichlorophenoxy)-N-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B390747.png)
![3-[1-Allyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B390749.png)
